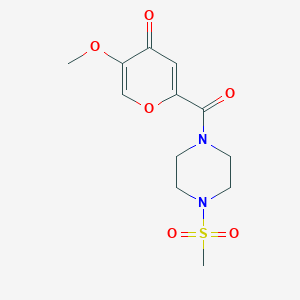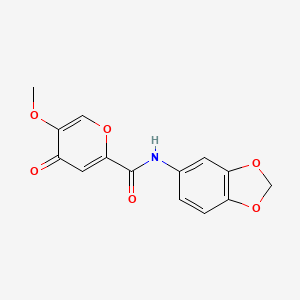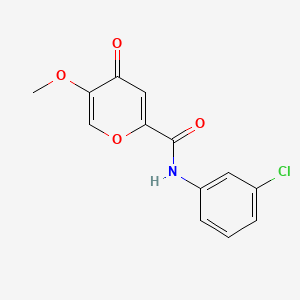
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one (MSPCP) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of a variety of compounds, and has been used for the preparation of compounds with potential therapeutic applications. MSPCP is a synthetic analog of the naturally occurring piperazine-1-carbonyl-2-methanesulfonate (PMS) and is a derivative of the pyranone ring system.
Applications De Recherche Scientifique
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used as a building block for the synthesis of a variety of compounds, such as peptides, nucleosides, and other biologically active compounds. In addition, it has been used as a substrate for enzyme-catalyzed reactions, and as a reagent for the synthesis of various drugs.
Mécanisme D'action
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one acts as a substrate for various enzymes, such as proteases, phosphatases, and kinases, which catalyze the hydrolysis of the compound to form the corresponding products. The hydrolysis of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one is mediated by the enzyme-catalyzed cleavage of the pyranone ring, which is followed by the release of the 4-methanesulfonylpiperazine moiety.
Biochemical and Physiological Effects
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of the neurotransmitter dopamine. In addition, 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has been shown to act as an agonist of the serotonin 5-HT1A receptor, and has been shown to modulate the release of the neurotransmitter serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has several advantages for laboratory experiments. It is easily synthesized, is relatively inexpensive, and is stable in aqueous solution. In addition, it is a versatile building block for the synthesis of a variety of compounds. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, and therefore must be dissolved in an organic solvent prior to use.
Orientations Futures
The potential applications of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one are still being explored. Some potential future directions for research include the development of new synthetic methods for the preparation of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one derivatives, the exploration of its use as a drug delivery system, and the investigation of its effects on various physiological processes. Additionally, further research is needed to elucidate the mechanism of action of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one and its potential therapeutic applications.
Méthodes De Synthèse
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one can be synthesized from the reaction of 4-methanesulfonylpiperazine and 5-methoxy-4H-pyran-4-one. The reaction is carried out in anhydrous conditions at a temperature of 80-100°C in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is usually completed within 1-2 hours, and yields a white crystalline solid.
Propriétés
IUPAC Name |
5-methoxy-2-(4-methylsulfonylpiperazine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c1-19-11-8-20-10(7-9(11)15)12(16)13-3-5-14(6-4-13)21(2,17)18/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUXNUNQZJWGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558645.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558654.png)
![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558664.png)
![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)






![5-methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one](/img/structure/B6558712.png)
![5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558719.png)
